4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine

Lipophilicity Physicochemical property Drug-likeness

Generic triazine scaffolds often fail in SAR studies due to variable logP and solubility. 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine (CAS 27419-09-6) resolves this with a unique hydrazinyl group delivering logP -0.4 and TPSA 103 Ų for consistent physicochemical behavior. • Standard purity 97% via custom synthesis • Enables hydrazone derivatization for antimicrobial/antiproliferative libraries • Regioselective functionalization through free amine and hydrazine sites. Reliable supply chain for iterative medicinal chemistry campaigns.

Molecular Formula C4H8N6
Molecular Weight 140.15 g/mol
CAS No. 27419-09-6
Cat. No. B1598362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine
CAS27419-09-6
Molecular FormulaC4H8N6
Molecular Weight140.15 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)NN)N
InChIInChI=1S/C4H8N6/c1-2-7-3(5)9-4(8-2)10-6/h6H2,1H3,(H3,5,7,8,9,10)
InChIKeyBKPMVMXSQLPERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine (CAS 27419-09-6): Procurement-Grade Physicochemical Baseline


4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative with a hydrazinyl group at position 4, a methyl group at position 6, and a free amino group at position 2 [1]. It has a molecular formula of C₄H₈N₆ and a molecular weight of 140.15 g/mol [1]. The compound is primarily available through custom synthesis with a standard purity of 97% . Its computed physicochemical properties include a low partition coefficient (XLogP3-AA = -0.4), a high topological polar surface area (TPSA = 103 Ų), a predicted pKa of 4.76 ± 0.20, and a melting point of 250 °C [1].

Why Generic Substitution Fails for 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine


Generic substitution among 1,3,5-triazine derivatives is highly unreliable due to the profound impact of the hydrazinyl substituent on physicochemical properties compared to common alternatives like amino, methoxy, or hydroxyl groups. The target compound possesses a calculated logP of -0.4 and a topological polar surface area of 103 Ų, reflecting a unique polarity profile driven by its hydrazinyl moiety [1]. In contrast, close analogs such as 2,4-diamino-6-methyl-1,3,5-triazine (logP -0.66) and 2-amino-4-methoxy-6-methyl-1,3,5-triazine (logP 0.3) exhibit significantly different lipophilicities [2][3]. These differences directly affect solubility, membrane permeability, and target binding, making interchangeability impossible without quantitative verification. The following evidence dimensions provide the necessary comparative data for scientific selection.

Quantitative Evidence Guide for 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine


Lipophilicity (LogP) Comparison Against Key Analogs

The target compound shows a predicted logP of -0.4, which is substantially higher than that of 4-amino-6-methyl-1,3,5-triazin-2-ol (logP -1.2) and lower than 2-amino-4-methoxy-6-methyl-1,3,5-triazine (logP 0.3) [1][2][3]. This intermediate lipophilicity profile influences passive membrane diffusion and distinguishes it from both more hydrophilic and more lipophilic analogs.

Lipophilicity Physicochemical property Drug-likeness

Polar Surface Area Differentiation for Permeability Assessment

The topological polar surface area (TPSA) of the target compound is 103 Ų, which is significantly higher than that of 2,4-diamino-6-methyl-1,3,5-triazine (TPSA ≈ 76 Ų) and 2-amino-4-methoxy-6-methyl-1,3,5-triazine (TPSA = 73.9 Ų) [1][2][3]. This elevated TPSA indicates stronger hydrogen-bonding capability, which can limit passive membrane permeation compared to less polar analogs.

Polar surface area Membrane permeability Hydrogen bonding

Ionization Constant (pKa) Distinction for Solubility and Reactivity

The predicted pKa of 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine is 4.76 ± 0.20, which is substantially lower than the typical pKa values of simple amino-triazine analogs (usually >5) . This more acidic character is attributable to the electron-withdrawing nature of the hydrazinyl group and will lead to a higher degree of ionization at physiological pH.

pKa Ionization Solubility Reactivity

Hydrogen Bond Donor/Acceptor Count and Pharmacophoric Potential

The target compound has 3 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), a profile that is distinct from 4-amino-6-methyl-1,3,5-triazin-2-ol (2 HBD, 1 HBA) and 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1 HBD, 5 HBA) [1][2][3]. The additional hydrazinyl nitrogen atoms contribute to a higher HBA count, enabling stronger interactions with biological targets.

Hydrogen bond donor Hydrogen bond acceptor Pharmacophore

Application Scenarios for 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine


Medicinal Chemistry Scaffold for Antimicrobial or Anticancer Lead Generation

The hydrazinyl group enables conversion to hydrazone derivatives, a well-established strategy in triazine-based antimicrobial and antiproliferative agent discovery. The unique H-bonding profile and moderate lipophilicity provide a differentiated chemical scaffold compared to simpler amino-triazines for library synthesis and SAR exploration [1][2].

Synthetic Intermediate for Custom Heterocyclic Chemistry

The compound's free amine and hydrazine functionalities allow for regioselective derivatization, making it a versatile building block for synthesizing complex heterocycles. Its higher PSA and distinct ionization profile compared to methylthio or methoxy analogs can be exploited to control solubility during reactions [1].

Physicochemical Probe for Solubility and Permeability Studies

With its intermediate logP and elevated TPSA, the compound serves as a useful physicochemical probe in comparison to more lipophilic or more polar triazine derivatives, enabling systematic investigations of structure-property relationships in drug design [1][3].

Analytical Reference Standard for Triazine Metabolite Identification

The distinct chromatographic and mass spectrometric properties arising from the hydrazinyl group make it suitable as a reference standard for detecting and quantifying triazine-derived metabolites or degradation products, particularly where amino-analog standards fail to resolve isobaric interferences [1].

Quote Request

Request a Quote for 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.